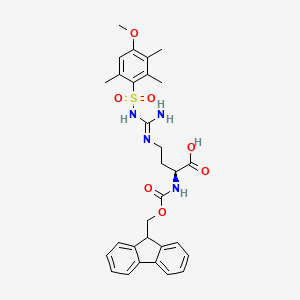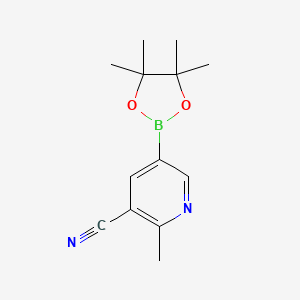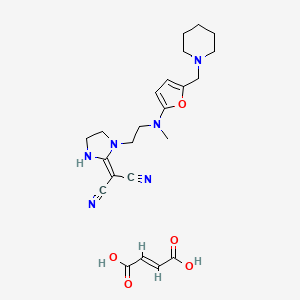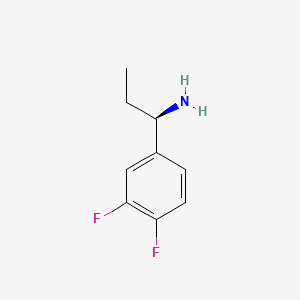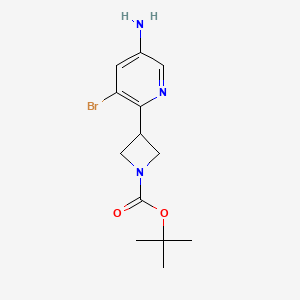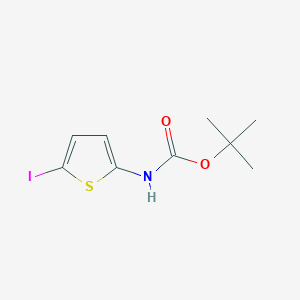
tert-Butyl (5-iodothiophen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-iodothiophen-2-yl)carbamate: is an organic compound with the molecular formula C10H14INO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an iodine atom at the 5-position of the thiophene ring. The tert-butyl carbamate group is attached to the thiophene ring via a carbamate linkage. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-iodothiophen-2-yl)carbamate typically involves the iodination of a thiophene derivative followed by the introduction of the tert-butyl carbamate group. One common method involves the following steps:
Iodination of Thiophene: Thiophene is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Formation of tert-Butyl Carbamate: The iodinated thiophene is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl (5-iodothiophen-2-yl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions. Oxidizing agents like m-chloroperbenzoic acid can be used, while reducing agents such as lithium aluminum hydride can reduce the compound.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Coupling Reactions: Palladium catalysts, such as palladium acetate, with ligands like triphenylphosphine.
Major Products Formed:
Substitution Reactions: Products include substituted thiophenes with various functional groups replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through cross-coupling.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (5-iodothiophen-2-yl)carbamate is used as a building block in organic synthesis
Biology and Medicine: The compound’s derivatives are explored for potential biological activities. For example, thiophene derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-iodothiophen-2-yl)carbamate depends on its specific application. In general, the compound can act as a precursor to more biologically active molecules. The molecular targets and pathways involved would vary based on the final structure of the synthesized derivatives. For example, if used in drug synthesis, the mechanism would depend on the target protein or enzyme the drug is designed to interact with.
Comparación Con Compuestos Similares
tert-Butyl (3-iodothiophen-2-yl)carbamate: Similar structure but with the iodine atom at the 3-position.
tert-Butyl (5-oxopentyl)carbamate: Different functional group attached to the thiophene ring.
tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate: Different heterocyclic core.
Uniqueness: tert-Butyl (5-iodothiophen-2-yl)carbamate is unique due to the specific positioning of the iodine atom and the tert-butyl carbamate group. This unique structure imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C9H12INO2S |
|---|---|
Peso molecular |
325.17 g/mol |
Nombre IUPAC |
tert-butyl N-(5-iodothiophen-2-yl)carbamate |
InChI |
InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) |
Clave InChI |
XCDQCRRQWLXABX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(S1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


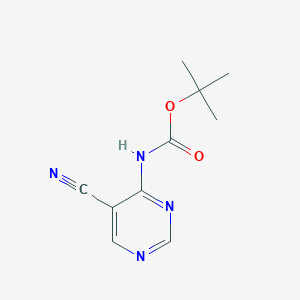
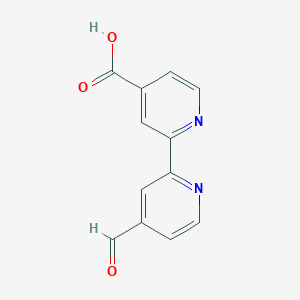
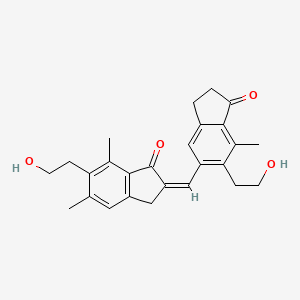

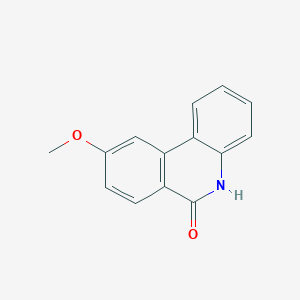

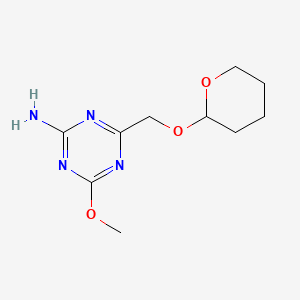
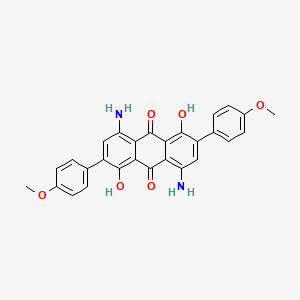
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
